2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone
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Overview
Description
This compound belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .
Synthesis Analysis
The synthesis of such compounds typically involves the Friedel-Crafts alkylation, using a suitable catalyst such as AlCl3 or FeCl3, where one phenyl group is introduced at a time .Molecular Structure Analysis
The molecular structure of this compound would consist of a central carbon atom attached to a 3-fluorophenyl group and a 4-methoxyphenyl group .Chemical Reactions Analysis
As an aromatic ketone, this compound could potentially undergo a variety of chemical reactions, including nucleophilic addition reactions, reduction to the corresponding alcohol, and oxidation to yield carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ketone group would make it polar, and the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications
Antimicrobial Activity
- Schiff Bases Synthesis : 1-(3-fluoro-4-methoxyphenyl)ethanone has been utilized in the synthesis of novel Schiff bases, demonstrating significant antimicrobial activity. This application leverages the Gewald synthesis technique and Vilsmeier-Haack reaction for creating 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which, upon screening, showed excellent antimicrobial properties against various microbial strains (Puthran et al., 2019).
- Antimicrobial Activity of Prop-1-ones : Another study synthesized novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) prop-1-ones from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone. These compounds were evaluated for their antimicrobial properties, showcasing the compound's role as a precursor in developing substances with potential bioactivity (Nagamani et al., 2018).
Chemical Synthesis and Material Science
- Chalcone Synthesis : The compound has been used in synthesizing chalcone derivatives via condensation with 4-fluorobenzaldehyde. The study highlighted the sonochemical method's efficiency over conventional methods, providing insights into energy-efficient synthetic techniques and the potential for creating materials with enhanced properties (Jarag et al., 2011).
- Isoxazole Derivatives : Research on synthesizing 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone showcases another facet of utilizing such compounds. These derivatives exhibit antimicrobial activity, reinforcing the compound's utility in developing bioactive agents (Kumar et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-fluorophenyl)-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-18-14-7-5-12(6-8-14)15(17)10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKAVRBAZXUZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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